A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Aminopropyl)piperidine-4-carbonitrile
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Aminopropyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 1-(3-Aminopropyl)piperidine-4-carbonitrile, a molecule of interest in medicinal chemistry and drug development. By dissecting the chemical shifts, multiplicities, and coupling constants of analogous structural fragments, this document serves as a practical reference for the characterization of this and related compounds. The content herein is designed to empower researchers to confidently identify and analyze this molecule, ensuring scientific integrity and accelerating research timelines.
Introduction: The Role of NMR in Structural Elucidation
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. For professionals in drug development, the precise characterization of novel chemical entities is not merely a procedural step but a foundational requirement for advancing a compound through the discovery pipeline. The ability to interpret ¹H and ¹³C NMR spectra with a high degree of confidence is therefore a critical skill.
This guide focuses on 1-(3-Aminopropyl)piperidine-4-carbonitrile, a bifunctional molecule incorporating a piperidine ring, a nitrile group, and an aminopropyl side chain. Understanding the NMR fingerprint of this compound is essential for confirming its synthesis, assessing its purity, and studying its interactions in biological systems. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and empirical data from closely related structural motifs to provide a detailed, predictive analysis.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of 1-(3-Aminopropyl)piperidine-4-carbonitrile have been systematically numbered. This numbering convention will be used consistently throughout this guide.
Caption: Molecular structure of 1-(3-Aminopropyl)piperidine-4-carbonitrile with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-(3-Aminopropyl)piperidine-4-carbonitrile is derived from the analysis of chemical shift data for piperidine derivatives and compounds containing the 3-aminopropyl moiety. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The choice of solvent can influence the exact chemical shifts, particularly for protons attached to or near nitrogen atoms.[1][2][3] For the purpose of this guide, a non-protic solvent such as deuterochloroform (CDCl₃) is assumed.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H2, H6 (axial & equatorial) | 2.8 - 3.0 | m | 4H | Protons on carbons adjacent to the piperidine nitrogen are deshielded. The axial and equatorial protons will likely overlap, resulting in a complex multiplet.[4][5] |
| H3, H5 (axial & equatorial) | 1.8 - 2.0 | m | 4H | These protons are further from the electron-withdrawing nitrogen and nitrile group, appearing at a more upfield position.[4] |
| H4 | 2.5 - 2.7 | m | 1H | The methine proton at the 4-position is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift relative to other piperidine ring protons. |
| H7 | 2.4 - 2.6 | t, J ≈ 7 Hz | 2H | Protons on the carbon adjacent to the piperidine nitrogen in the side chain will be deshielded. They will appear as a triplet due to coupling with the H8 protons. |
| H8 | 1.6 - 1.8 | p, J ≈ 7 Hz | 2H | These methylene protons are in the middle of the propyl chain and will appear as a pentet (or multiplet) due to coupling with H7 and H9. |
| H9 | 2.7 - 2.9 | t, J ≈ 7 Hz | 2H | Protons on the carbon adjacent to the terminal primary amine will be deshielded. They will appear as a triplet due to coupling with the H8 protons. |
| NH₂ (N10) | 1.5 - 2.5 | br s | 2H | The chemical shift of amine protons can vary significantly and they often appear as a broad singlet due to exchange.[1] |
Predicted ¹³C NMR Spectral Data
The prediction of the ¹³C NMR spectrum is based on established chemical shift ranges for substituted piperidines and alkylamines.[6][7][8] The presence of the electron-withdrawing nitrile group will have a notable effect on the chemical shift of C4 and the nitrile carbon itself.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2, C6 | 53 - 56 | Carbons adjacent to the piperidine nitrogen appear in this typical range.[4][9] |
| C3, C5 | 28 - 32 | These carbons are part of the piperidine ring and are in a standard alkane-like environment.[4][9] |
| C4 | 35 - 40 | The methine carbon is deshielded by the adjacent nitrile group. |
| C7 | 56 - 59 | This carbon is adjacent to the piperidine nitrogen, resulting in a downfield shift. |
| C8 | 25 - 29 | This methylene carbon is in a typical aliphatic environment within the propyl chain. |
| C9 | 40 - 43 | The carbon adjacent to the primary amine is deshielded. |
| C11 (CN) | 120 - 125 | The carbon of the nitrile group typically resonates in this downfield region.[8] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 1-(3-Aminopropyl)piperidine-4-carbonitrile, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[2][3] The choice of solvent is critical as it can affect chemical shifts, particularly for labile protons like those of the amine group.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10][11]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Set the relaxation delay to at least 1-2 seconds to ensure adequate T1 relaxation for quantitative analysis.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon.[12]
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a pulse angle of 45-60 degrees.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 1-(3-Aminopropyl)piperidine-4-carbonitrile, grounded in established principles of NMR spectroscopy and data from analogous structures. The tabulated chemical shifts, multiplicities, and a detailed experimental protocol offer a robust framework for researchers in the fields of chemistry and drug development. By following the methodologies outlined herein, scientists can confidently identify and characterize this molecule, ensuring the integrity of their research and facilitating the advancement of new chemical entities.
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